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Compound of Interest

Compound Name: 3-Methoxy-3-methylazetidine

CAS No.: 877665-31-1

Cat. No.: B1394192 Get Quote

Introduction
For researchers, scientists, and professionals in drug development, the precise structural

elucidation of novel chemical entities is a cornerstone of innovation. Small heterocyclic

scaffolds, such as the azetidine ring system, are of paramount importance in medicinal

chemistry due to their ability to impart unique three-dimensional conformations and desirable

physicochemical properties to drug candidates. 3-Methoxy-3-methylazetidine, a substituted

four-membered heterocycle, represents a valuable building block in this context. Its structural

rigidity, combined with the presence of a key methoxy group, makes it an attractive motif for

exploring new chemical space.

This guide provides a comprehensive overview of the core spectroscopic data—Nuclear

Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—

required for the unambiguous identification and characterization of 3-Methoxy-3-
methylazetidine. The content herein is synthesized from established spectroscopic principles

and data derived from key literature, presented with the authority and expertise required for

advanced chemical research. We will delve not only into the data itself but also the causality

behind the observed spectral features and the self-validating protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule. For 3-Methoxy-3-methylazetidine, both ¹H and ¹³C NMR provide
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definitive information about its unique structure. The data presented is based on the

characterization of N-substituted derivatives, which serve as a reliable proxy for understanding

the core azetidine scaffold.[1]

¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number of distinct proton environments,

their electronic surroundings, and their connectivity through spin-spin coupling.

Table 1: ¹H NMR Spectroscopic Data for the 1-Benzyl-3-methoxy-3-methylazetidine Moiety

Signal Assignment
Chemical Shift (δ)
ppm

Multiplicity Integration

CH₃ (at C3) ~1.40 Singlet (s) 3H

OCH₃ (at C3) ~3.15 Singlet (s) 3H

Azetidine CH₂ (at

C2/C4)
~2.90 - 3.20 Multiplet (m) 4H

N-CH₂-Ph ~3.60 Singlet (s) 2H

Aromatic -C₆H₅ ~7.20 - 7.40 Multiplet (m) 5H

Note: Data is interpreted from spectra of the N-benzyl derivative as presented in the supporting

information for the synthesis of these compounds. The exact chemical shifts for the

unsubstituted azetidine may vary slightly but the multiplicities and integration will be analogous

for the core structure.[1]

Expertise & Causality:

The C3-Methyl Protons (~1.40 ppm): The singlet multiplicity confirms the absence of

adjacent protons. This methyl group is attached to a quaternary carbon (C3), hence no

coupling is observed. Its chemical shift is in the typical aliphatic region.

The Methoxy Protons (~3.15 ppm): This singlet, integrating to three protons, is characteristic

of a methoxy group. The electronegative oxygen atom deshields these protons, shifting them

downfield compared to the C-methyl group.
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The Azetidine Ring Protons (~2.90 - 3.20 ppm): The protons on carbons C2 and C4 are

chemically equivalent in the unsubstituted ring but can become diastereotopic in substituted

analogs, leading to more complex splitting. They appear as a multiplet due to coupling with

each other. Their downfield shift relative to a simple alkane is due to the influence of the

adjacent electronegative nitrogen atom.

N-H Proton (Unsubstituted): For the parent 3-Methoxy-3-methylazetidine, a broad singlet

corresponding to the N-H proton would be expected, typically in the 1.5-3.5 ppm range. Its

chemical shift is variable and depends on solvent, concentration, and temperature.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: ¹³C NMR Spectroscopic Data for the 1-Benzyl-3-methoxy-3-methylazetidine Moiety

Signal Assignment Chemical Shift (δ) ppm

CH₃ (at C3) ~22.0

OCH₃ (at C3) ~51.0

Azetidine CH₂ (at C2/C4) ~60.0

Quaternary C3 ~75.0

N-CH₂-Ph ~62.0

Aromatic Carbons ~127.0 - 138.0

Note: Data is interpreted from spectra of the N-benzyl derivative.[1] The chemical shifts for the

unsubstituted azetidine core are expected to be in a similar range.

Expertise & Causality:

Quaternary Carbon (C3) at ~75.0 ppm: This is the most downfield of the aliphatic carbons.

Its significant deshielding is a direct result of being bonded to two electronegative atoms:

nitrogen (in the ring) and oxygen (of the methoxy group).
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Azetidine Ring Carbons (C2/C4) at ~60.0 ppm: These carbons are shifted downfield due to

their direct attachment to the nitrogen atom.

Methoxy Carbon (~51.0 ppm): This signal is characteristic for a methoxy carbon and is

deshielded by the attached oxygen.

Methyl Carbon (~22.0 ppm): This upfield signal is typical for a simple alkyl carbon.

Experimental Protocol for NMR Data Acquisition
A self-validating NMR protocol ensures reproducibility and accuracy. This involves proper

sample preparation, instrument setup, and data processing.

Step-by-Step Methodology:

Sample Preparation:

Dissolve 5-10 mg of 3-Methoxy-3-methylazetidine in ~0.6 mL of a deuterated solvent

(e.g., Chloroform-d, CDCl₃).

Add a small amount of an internal standard, such as tetramethylsilane (TMS, 0 ppm), for

accurate chemical shift referencing.

Transfer the solution to a clean, dry 5 mm NMR tube.

Instrument Setup & Data Acquisition:

Insert the sample into the NMR spectrometer.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity and resolution, resulting in sharp,

symmetrical peaks.

For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number

of scans (e.g., 8-16) should be averaged to ensure a good signal-to-noise ratio.
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For ¹³C NMR, acquire a proton-decoupled spectrum to simplify the data (each unique

carbon appears as a singlet). A larger number of scans is typically required due to the low

natural abundance of ¹³C.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

Calibrate the chemical shift axis by setting the internal standard (TMS) to 0.00 ppm.

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons

for each signal.

Sample Preparation Data Acquisition Data Processing

Dissolve Sample
(5-10 mg in 0.6 mL CDCl3) Add TMS Standard Transfer to

NMR Tube Insert Sample Lock & Shim Acquire Spectrum
(1H & 13C) Fourier Transform Phase Correction Calibrate (to TMS) Integrate (1H) Spectral Analysis

Click to download full resolution via product page

Caption: General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy
FTIR spectroscopy identifies the functional groups present in a molecule by detecting the

absorption of infrared radiation, which excites molecular vibrations (stretching and bending).

While a full experimental spectrum for 3-Methoxy-3-methylazetidine is not publicly available,

its key absorptions can be reliably predicted based on its structure.

Table 3: Predicted FT-IR Absorption Bands for 3-Methoxy-3-methylazetidine
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Wavenumber
(cm⁻¹)

Vibration Type Functional Group Intensity

~3350 - 3300 N-H Stretch Secondary Amine Weak-Medium

~2970 - 2850 C-H Stretch Alkyl (CH₃, CH₂) Strong

~1470 - 1450 C-H Bend (Scissoring) CH₂ Medium

~1380 - 1370
C-H Bend

(Symmetrical)
CH₃ Medium

~1140 - 1070
C-O-C Asymmetric

Stretch
Ether Strong

~1250 - 1000 C-N Stretch Aliphatic Amine Medium

~900 - 650
N-H Wag (Out-of-

plane)
Secondary Amine Broad, Strong

Expertise & Causality:

N-H Stretch (~3350 cm⁻¹): As a secondary amine, a single, relatively weak and sharp N-H

stretching band is expected in this region.[2][3] This distinguishes it from primary amines

(two bands) and tertiary amines (no band).[2]

C-H Stretches (~2970-2850 cm⁻¹): Strong absorptions just below 3000 cm⁻¹ are definitive for

sp³-hybridized C-H bonds, present in the methyl and azetidine methylene groups.[4]

C-O-C Stretch (~1140-1070 cm⁻¹): The most characteristic peak for an ether linkage is the

strong C-O-C asymmetric stretch.[5] For a saturated ether like this, it is expected to be a

prominent feature in the fingerprint region.[5]

N-H Wag (~900-650 cm⁻¹): A broad and strong absorption in this region is also characteristic

of the out-of-plane bending of the N-H bond in secondary amines.[2]

Experimental Protocol for ATR-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a modern, convenient method for obtaining IR spectra of

liquid or solid samples with minimal preparation.
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Step-by-Step Methodology:

Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean. Record a

background spectrum of the clean, empty crystal. This will be automatically subtracted from

the sample spectrum.

Sample Application: Place a single drop of neat 3-Methoxy-3-methylazetidine liquid directly

onto the center of the ATR crystal.

Data Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to

produce a high-quality spectrum with a good signal-to-noise ratio over a range of 4000-400

cm⁻¹.

Cleanup: After analysis, wipe the sample from the crystal using a soft tissue soaked in a

suitable solvent (e.g., isopropanol or acetone) and allow it to dry.
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to Crystal

Acquire Sample Spectrum
(16-32 Scans)

Analyze Spectrum
(Identify Functional Groups)
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Caption: Standard workflow for ATR-FTIR sample analysis.

Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and, through fragmentation analysis,

valuable structural information about a molecule. Electrospray Ionization (ESI) is a soft

ionization technique well-suited for polar molecules like amines, which readily accept a proton.

Table 4: Predicted ESI-MS Data for 3-Methoxy-3-methylazetidine
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Ion Species Predicted m/z Description

[M+H]⁺ 102.0913 Protonated Molecular Ion

[M+Na]⁺ 124.0733 Sodium Adduct

[M+K]⁺ 140.0472 Potassium Adduct

Data predicted for the neutral molecule C₅H₁₁NO (MW: 101.15 g/mol ). Source: PubChemLite.

Expertise & Causality:

Protonated Molecular Ion ([M+H]⁺): The basic nitrogen atom of the azetidine ring is readily

protonated under ESI conditions, resulting in a prominent ion at m/z 102, which confirms the

molecular weight of the compound.

Fragmentation Pattern: While ESI is a soft technique, fragmentation can be induced. The

most likely fragmentation pathways for the [M+H]⁺ ion of 3-Methoxy-3-methylazetidine
would involve the loss of small, stable neutral molecules.

Loss of Methanol (CH₃OH): A common fragmentation for methoxy-substituted compounds

is the elimination of methanol (32 Da), which would lead to a fragment ion at m/z 70.

Ring Opening/Cleavage: Azetidine rings can undergo characteristic ring-opening

fragmentation. Alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen) is a

dominant pathway for amines. This would lead to the breaking of the C2-C3 or C4-C3

bond, followed by further rearrangements.

Experimental Protocol for ESI-MS
Step-by-Step Methodology:

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable

solvent such as methanol or acetonitrile, often with a small amount of formic acid (e.g.,

0.1%) to facilitate protonation.

Infusion: The sample solution is infused into the ESI source at a constant, low flow rate (e.g.,

5-10 µL/min) using a syringe pump.
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Ionization: A high voltage is applied to the capillary tip, creating a fine spray of charged

droplets. A heated drying gas (nitrogen) assists in desolvation, ultimately releasing the

protonated analyte ions into the gas phase.

Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight,

or Orbitrap), which separates them based on their mass-to-charge ratio (m/z).

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion

intensity versus m/z. For structural analysis, tandem MS (MS/MS) can be performed by

selecting the [M+H]⁺ ion, inducing fragmentation via collision with an inert gas (Collision-

Induced Dissociation, CID), and analyzing the resulting fragment ions.

Sample Preparation Mass Analysis
Result

Prepare Dilute Solution
(~0.1 mg/mL in MeOH + 0.1% HCOOH)

Infuse into
ESI Source Ionize & Desolvate Separate Ions

(by m/z) Detect Ions Generate Mass Spectrum
(Intensity vs. m/z)

Click to download full resolution via product page

Caption: A simplified workflow for Electrospray Ionization Mass Spectrometry (ESI-MS).

Conclusion
The structural characterization of 3-Methoxy-3-methylazetidine is unequivocally achieved

through a combination of NMR, IR, and MS techniques. ¹H and ¹³C NMR provide a detailed

map of the H-C framework, IR spectroscopy confirms the presence of key functional groups

(amine, ether), and mass spectrometry verifies the molecular weight and offers insight into

structural stability. The protocols and interpretations provided in this guide serve as an

authoritative framework for the analysis of this compound, ensuring scientific integrity and

enabling its confident application in research and development pipelines.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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